molecular formula C20H26N2O4S B13374421 1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide

1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B13374421
M. Wt: 390.5 g/mol
InChI Key: ZPRXJAMNQGMEKU-UHFFFAOYSA-N
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Description

1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide is a complex organic compound with a unique structure that combines a naphthyl group, a sulfonyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps, starting with the preparation of the naphthyl sulfonyl chloride intermediate. This intermediate is then reacted with piperidinecarboxamide under controlled conditions to form the final compound. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the naphthyl or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-[(6-Butoxy-2-naphthyl)sulfonyl]-1H-pyrazole: This compound shares a similar naphthyl sulfonyl structure but differs in the heterocyclic ring.

    1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-morpholinecarboxamide: Similar structure with a morpholine ring instead of piperidine.

Uniqueness

1-[(6-Butoxy-2-naphthyl)sulfonyl]-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O4S

Molecular Weight

390.5 g/mol

IUPAC Name

1-(6-butoxynaphthalen-2-yl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C20H26N2O4S/c1-2-3-12-26-18-6-4-17-14-19(7-5-16(17)13-18)27(24,25)22-10-8-15(9-11-22)20(21)23/h4-7,13-15H,2-3,8-12H2,1H3,(H2,21,23)

InChI Key

ZPRXJAMNQGMEKU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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